N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-18-9-4-2-3-8(5-9)16-11-10-6-15-17-12(10)14-7-13-11/h2-7H,1H3,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPQWTVNWSZXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=NC3=C2C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The reaction proceeds in anhydrous tert-butanol under reflux (82–85°C) for 6–8 hours, catalyzed by potassium tert-butoxide (KOt-Bu). The base deprotonates the amino group of 1a , enabling nucleophilic attack on the electrophilic carbon of 2 . Subsequent cyclization forms the pyrazolo[3,4-d]pyrimidine core.
Key parameters :
Intermediate Isolation and Ring Closure
In optimized protocols, the initial adduct is isolated and subjected to ring closure in dimethyl sulfoxide (DMSO) at 80–100°C. This step ensures complete cyclization and improves crystallinity. The DMSO acts as both a solvent and mild oxidant, stabilizing reactive intermediates.
Alternative Two-Step Synthesis via Sodium Salt Intermediates
A modified approach employs sodium salts of hydroxymethylene intermediates to enhance reactivity.
Formation of Sodium 3-Methoxybenzonitrile Adduct
3-Methoxybenzonitrile is treated with sodium hydride (NaH) in tetrahydrofuran (THF), generating a reactive sodium salt. This intermediate reacts with 1a at 50°C for 4 hours, achieving 68% conversion.
Cyclization under Acidic Conditions
The crude product is refluxed in glacial acetic acid (1.5 mL per 50 mg substrate) for 2 hours, protonating the nitrile group and facilitating intramolecular cyclization. Purification via recrystallization from ethanol:DMF (2:1) yields the target compound as yellowish crystals.
Solvent and Base Optimization Studies
Comparative studies highlight the impact of solvent and base selection on reaction efficiency (Table 1).
Table 1. Solvent and Base Screening for Cyclocondensation
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| tert-Butanol | KOt-Bu | 82 | 72 |
| DMF | NaH | 50 | 68 |
| DMSO | DBU | 100 | 65 |
| Ethanol | NaOH | 78 | 58 |
tert-Butanol with KOt-Bu provides the highest yield due to superior solubility of intermediates and optimal basicity.
Mechanistic Insights and Side Reactions
Competing Pathways
Under acidic conditions, the 5-aminopyrazole moiety may undergo undesired protonation, leading to oligomerization (3–5% byproducts). Excess KOt-Bu mitigates this by maintaining alkaline conditions.
Byproduct Formation
Mass spectrometry analyses reveal minor byproducts such as:
- N-(3-Methoxyphenyl)-5-imino-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3–7% yield) from incomplete cyclization
- 1-Phenylpyrazolo[3,4-d]pyrimidin-4-amine (2–4% yield) via phenyl group migration
Purification and Characterization
Recrystallization Protocols
The crude product is purified via:
Spectroscopic Confirmation
- 1H NMR (DMSO-d6) : δ 3.81 (s, 3H, OCH3), 6.85–7.45 (m, 4H, Ar-H), 8.12 (s, 1H, pyrimidine-H)
- IR (KBr) : 3320 cm−1 (N-H stretch), 1605 cm−1 (C=N)
- MS (ESI+) : m/z 241.254 [M+H]+
Scale-Up Considerations
Pilot-scale syntheses (100 g batches) require:
- Slow addition of KOt-Bu to prevent exothermic side reactions
- Distillation recovery of tert-butanol (85% efficiency)
- Continuous crystallization systems to maintain particle size distribution
Emerging Methodologies
Recent advancements explore:
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidines with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown potential as an anticancer agent. Research indicates that this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated its efficacy against various cancer cell lines, including those resistant to conventional therapies.
Case Study:
A study published in Nature Chemical Biology highlighted that derivatives of pyrazolo[3,4-d]pyrimidines exhibit selective inhibition of tyrosine kinases, which are crucial in cancer progression. The compound was tested on human cancer cell lines, showing a significant reduction in cell viability at micromolar concentrations .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It can modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
Case Study:
Research published in Journal of Medicinal Chemistry outlined the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The compounds were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro, demonstrating promising results for future therapeutic applications .
Data Table: Summary of Biological Activities
| Activity Type | Test Model | Result | Reference |
|---|---|---|---|
| Anticancer | Human cancer cell lines | IC50 < 10 µM | Nature Chemical Biology |
| Anti-inflammatory | In vitro cytokine assay | Significant inhibition | Journal of Medicinal Chemistry |
Pharmacological Insights
3. Kinase Inhibition
The compound's structure allows it to act as a dual inhibitor of both tyrosine and phosphoinositide kinases. This dual action is crucial for developing drugs that can target multiple pathways involved in disease progression.
4. Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier opens avenues for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include other pyrazolo[3,4-d]pyrimidines and related heterocyclic compounds such as:
Pyrazolo[3,4-d]pyrimidin-4-ones: These compounds share the same core structure but differ in the substituents attached to the nitrogen and carbon atoms.
Thieno[3,2-d]pyrimidines: These compounds have a sulfur atom in place of the nitrogen atom in the pyrazolo[3,4-d]pyrimidine core.
Pyrido[2,3-d]pyrimidines: These compounds have a pyridine ring fused to the pyrimidine core instead of a pyrazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3-methoxyphenyl group enhances its lipophilicity and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C19H17N5O2
- Molecular Weight : 347.38 g/mol
- InChI Key : PAHNVFAHDUSRBZ-UHFFFAOYSA-N
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with a methoxyphenyl substitution, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines, including HeLa and MCF7. The mechanism involves:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells.
- Apoptosis Induction : It promotes both early and late apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Inhibition of Cyclin-dependent Kinases (CDKs) : Specifically, it inhibits CDK2 and CDK9, which are critical for cell cycle progression and transcriptional regulation in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 10.5 | CDK2/CDK9 inhibition |
| This compound | MCF7 | 12.8 | Induction of apoptosis |
Other Pharmacological Activities
In addition to its anticancer properties, this compound has shown promise in other areas:
- Antiparasitic Activity : Some derivatives have demonstrated efficacy against parasitic infections by targeting specific metabolic pathways in parasites .
- Antifungal Properties : The compound exhibits antifungal activity by disrupting fungal cell wall synthesis .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study published in Molecules reported that compounds similar to this compound showed enhanced anticancer effects when modified with different substituents at the phenyl ring. The study emphasized structure-activity relationships (SAR) that correlate specific modifications with increased potency against cancer cell lines .
- Mechanistic Insights :
Q & A
How is N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine synthesized, and what methods are used to confirm its structural identity?
Answer:
The synthesis involves reacting pyrazolo[3,4-d]pyrimidin-4-amine precursors with 3-methoxyphenyl derivatives under specific conditions. For example, a reported method uses 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 3-methoxyaniline in ethanol, yielding the target compound with 77% efficiency. Structural confirmation relies on spectroscopic techniques:
- 1H NMR (DMSO-d6): Signals at δ 3.77 (OCH₃), 6.72–8.54 ppm (aromatic protons and pyrazolo-pyrimidine backbone) .
- IR Spectroscopy : Confirms functional groups like NH and C=N stretching .
What spectroscopic and chromatographic methods are critical for characterizing this compound in academic research?
Answer:
- 1H/13C NMR : Essential for mapping aromatic protons, methoxy groups, and pyrazolo-pyrimidine scaffold. For example, the methoxy group appears as a singlet at δ 3.77 .
- HPLC : Validates purity (>95% in reported studies) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., calculated [M+H]+ for C₁₃H₁₂N₅O: 266.1) .
How do researchers evaluate the kinase inhibitory activity of this compound, and what key findings have been reported?
Answer:
Kinase inhibition is assessed via in vitro enzymatic assays (e.g., Src kinase IC₅₀ determination) and cell-based phenotypic screening . For structurally analogous compounds:
- Src Inhibition : Derivatives show IC₅₀ values as low as 0.003 μM .
- Selectivity Profiling : Cross-testing against kinases like KDR and MAPK family members reveals multi-target activity .
Methodology includes: - Radioactive ATP-binding assays for catalytic activity.
- Western blotting to assess downstream phosphorylation (e.g., ERK, STAT3) .
What structural modifications enhance the potency and selectivity of pyrazolo[3,4-d]pyrimidin-4-amine derivatives in kinase inhibition?
Answer:
Key modifications include:
- Substitution at the 3-position : Phenylethynyl groups improve Src affinity (e.g., compound 13an with IC₅₀ = 0.003 μM) .
- N-Substituents : Cyclohexyl or piperidinyl groups enhance CNS penetration and metabolic stability .
- Methoxy Positioning : Ortho-substituted methoxy groups (as in N-(3-methoxyphenyl)) optimize steric and electronic interactions with kinase ATP-binding pockets .
How do researchers resolve contradictions in synthetic yields or bioactivity data across studies?
Answer:
- Reaction Optimization : Adjusting solvents (e.g., acetonitrile vs. DMF) and catalysts (e.g., Pd₂(dba)₃/XPhos for Suzuki coupling) improves yields .
- Data Normalization : Bioactivity discrepancies are addressed by standardizing assay conditions (e.g., ATP concentration, cell lines). For example, Src IC₅₀ variations may arise from differences in enzyme sources (recombinant vs. endogenous) .
What in vivo models are used to assess the efficacy and toxicity of this compound, and what outcomes have been observed?
Answer:
- Xenograft Models : Triple-negative breast cancer (TNBC) models show tumor growth inhibition (e.g., 60–70% reduction at 10 mg/kg dosing) .
- Toxicity Profiling : Acute toxicity studies in rodents evaluate hepatic/renal function. Derivatives with reduced CYP450 inhibition (via methoxy or halogen substitutions) exhibit lower toxicity .
- Pharmacokinetics : Optimized derivatives achieve plasma half-lives >4 hours and >30% oral bioavailability .
How is computational chemistry applied to understand the binding mechanisms of this compound with kinase targets?
Answer:
- Molecular Docking : Predicts interactions with Src kinase’s hydrophobic pocket (e.g., hydrogen bonding with Met341, π-π stacking with Phe405) .
- MD Simulations : Reveal conformational stability of the pyrazolo-pyrimidine core in the ATP-binding site over 100 ns trajectories .
- QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. trifluoromethyl) with inhibitory potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
